molecular formula C11H14ClF2NO B1428793 2-((3,4-Difluorophenoxy)methyl)pyrrolidine hydrochloride CAS No. 1864064-90-3

2-((3,4-Difluorophenoxy)methyl)pyrrolidine hydrochloride

Cat. No. B1428793
M. Wt: 249.68 g/mol
InChI Key: FDYPGIQZVKRAOA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Molecular Structure Analysis

The molecular structure of “2-((3,4-Difluorophenoxy)methyl)pyrrolidine hydrochloride” can be represented by the InChI code: 1S/C11H14ClF2NO . The molecular weight of this compound is 249.68 g/mol.


Physical And Chemical Properties Analysis

The physical and chemical properties of “2-((3,4-Difluorophenoxy)methyl)pyrrolidine hydrochloride” include a molecular weight of 249.68 g/mol. It should be stored in an inert atmosphere at room temperature .

Scientific Research Applications

Synthetic Chemistry Applications

The structural analogs of pyrrolidine derivatives have been extensively studied for their synthetic utility and potential in creating complex molecules. Pyrrolidines are crucial scaffolds in organic chemistry, often serving as intermediates in the synthesis of biologically active compounds. For instance, pyrrolidine-based compounds are synthesized through various chemical reactions, including cycloaddition reactions, which are pivotal in constructing nitrogen-containing heterocycles. These heterocycles are foundational in medicinal chemistry for drug design and development due to their biological relevance (Żmigrodzka et al., 2022; Belveren et al., 2018).

Medicinal Chemistry and Drug Design

In the realm of medicinal chemistry, pyrrolidine derivatives are studied for their potential as neuraminidase inhibitors, which are critical in the treatment of influenza. The design, synthesis, and structural analysis of these compounds are essential for developing new therapeutics that can inhibit the neuraminidase enzyme, thereby preventing viral replication (Wang et al., 2001). Such research underscores the importance of pyrrolidine derivatives in addressing public health challenges.

Materials Science

Pyrrolidine derivatives also find applications in materials science, particularly in the synthesis of novel polyimides with high thermal stability and dielectric properties. These materials are of significant interest for their potential applications in electronics and aerospace industries, where materials with high thermal resistance and specific electronic properties are required (Wang et al., 2006; Wang et al., 2008).

Safety And Hazards

The safety information available indicates that “2-((3,4-Difluorophenoxy)methyl)pyrrolidine hydrochloride” is an irritant .

Future Directions

As “2-((3,4-Difluorophenoxy)methyl)pyrrolidine hydrochloride” is a research chemical, its future directions are likely to be determined by the outcomes of ongoing research .

properties

IUPAC Name

2-[(3,4-difluorophenoxy)methyl]pyrrolidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13F2NO.ClH/c12-10-4-3-9(6-11(10)13)15-7-8-2-1-5-14-8;/h3-4,6,8,14H,1-2,5,7H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDYPGIQZVKRAOA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(NC1)COC2=CC(=C(C=C2)F)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14ClF2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-((3,4-Difluorophenoxy)methyl)pyrrolidine hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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